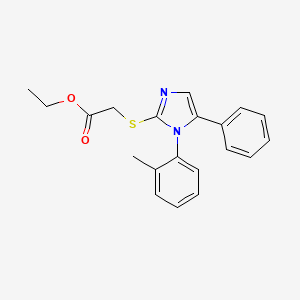

ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

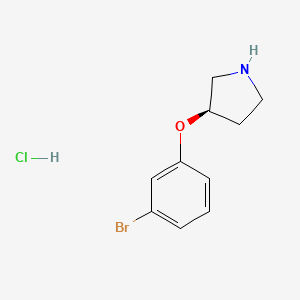

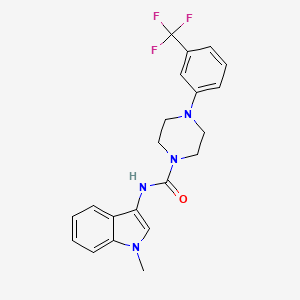

The compound “ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazole ring and the various substituents. For instance, the imidazole ring could potentially participate in a variety of reactions, including nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Research indicates that compounds related to ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can act as catalysts in chemical reactions. For instance, studies have shown that imidazole and its derivatives are effective in catalyzing ester hydrolysis reactions, highlighting their potential in mimicking enzymatic processes and facilitating organic synthesis (Bender & Turnquest, 1957). This suggests that the specific chemical structure of this compound could be explored for catalytic applications, potentially offering new pathways for synthesizing bioactive molecules or for environmental catalysis.

Heterocyclic Chemistry

The compound's structure, featuring an imidazole ring, is relevant in the synthesis of heterocyclic compounds. For example, derivatives of imidazol-2-yl acetate have been utilized in creating new heterocyclic structures with potential biological activities (Robert & Panouse, 1982). This aspect of research underlines the importance of this compound in medicinal chemistry, where its incorporation into new compounds could lead to the discovery of novel therapeutics.

Antimicrobial and Antitubercular Activities

Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives. For instance, compounds synthesized from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have shown antitumor activities, pointing towards the potential of this compound derivatives in cancer research (Mohareb & Gamaan, 2018). Additionally, microwave-assisted synthesis of thiazolyl acetate derivatives has been reported to yield compounds with anti-inflammatory, analgesic, and antioxidant activities (Attimarad et al., 2017). This evidence supports the exploration of this compound in developing new pharmacologically active agents.

Molecular Docking and Enzyme Inhibition

The compound and its derivatives could be valuable in studying enzyme inhibition, as demonstrated by molecular docking studies of related compounds, which have revealed insights into their interaction with biological targets (Babar et al., 2017). This suggests potential applications in designing enzyme inhibitors that could serve as therapeutic agents for various diseases.

Zukünftige Richtungen

Wirkmechanismus

- COX enzymes are involved in prostaglandin synthesis. COX-1 is constitutively expressed and generates prostaglandins (PGs) believed to be involved in gastrointestinal mucosal protection. In contrast, COX-2 is induced at sites of inflammation throughout the body and generates PGs that mediate inflammation and pain .

Target of Action

Eigenschaften

IUPAC Name |

ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHHJNDWDXHEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)

![N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide](/img/structure/B2959581.png)

![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2959585.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)

![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2959591.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)